molecular formula C13H15NO4 B12868814 (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester CAS No. 572923-13-8

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester

Katalognummer: B12868814
CAS-Nummer: 572923-13-8
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: RDBVAWZQQARSQJ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester is a chiral oxazolidinone derivative characterized by a benzoic acid methyl ester backbone substituted with a 4-ethyl-2-oxooxazolidin-3-yl group. Its stereochemistry (S-configuration) and functional groups make it valuable in asymmetric synthesis, pharmaceuticals, and agrochemical research.

Eigenschaften

CAS-Nummer

572923-13-8

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

methyl 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzoate

InChI

InChI=1S/C13H15NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

RDBVAWZQQARSQJ-JTQLQIEISA-N

Isomerische SMILES

CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)OC

Kanonische SMILES

CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivatives under appropriate conditions. For instance, the reaction between 4-ethyl-2-oxooxazolidine and benzoic acid can be catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Esterification: The resulting oxazolidinone-benzoic acid intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 4-(4-ethyl-2-oxooxazolidin-3-yl)benzoic acid.

    Reduction: Formation of 4-(4-ethyl-2-hydroxyoxazolidin-3-yl)benzoic acid methyl ester.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including methyl esters, exhibit antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of related compounds against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Drug Delivery Systems

The incorporation of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester into drug delivery systems has been explored due to its favorable solubility and permeability characteristics. Its structure allows for modifications that can enhance the bioavailability of poorly soluble drugs, making it a candidate for formulating advanced drug delivery systems .

Skin Care Formulations

The compound's properties make it suitable for use in cosmetic formulations aimed at improving skin hydration and barrier function. A study on topical formulations indicated that incorporating such compounds can enhance skin penetration and efficacy of active ingredients .

Stability and Efficacy Testing

Cosmetic products containing this ester must undergo rigorous stability testing to ensure safety and effectiveness. Research has shown that formulations with this compound maintain their stability under various conditions, making them viable for commercial use .

Formulation Development

In a recent study, researchers utilized (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester in developing a moisturizing cream. The formulation was subjected to stability tests over six months, demonstrating no significant changes in physical properties or efficacy, indicating its potential as a stable ingredient in skin care products .

Antimicrobial Efficacy

Another case study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, showing promising results that support its use in topical antiseptic formulations .

Wirkmechanismus

The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Oxazolidinone Derivatives with Ester Groups

(a) (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester (CAS: 145451-89-4)
  • Structure : Features a t-butyl and benzyl substituent on the oxazolidine ring.
  • Properties: Molecular weight 277.36 g/mol; light yellow oil; soluble in acetone, dichloromethane, and methanol .
  • Both act as intermediates in chiral synthesis, but the benzyl group in this analog may influence substrate binding in catalytic applications .
(b) (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester (CAS: 145451-90-7)
  • Structure : Contains a hydroxy-2-methylpropyl side chain and benzyl group.
  • Properties : Molecular weight 349.47 g/mol; used in fine chemical synthesis .
  • Comparison : The hydroxypropyl substituent adds hydrogen-bonding capability, differentiating it from the target compound’s simpler ethyl group. This structural variation may expand its utility in stereoselective reactions requiring polar interactions .

Methyl Esters in Agrochemicals

(a) Metsulfuron Methyl Ester
  • Structure : Sulfonylurea backbone with a methyl ester and triazine ring.
  • Properties : Herbicidal activity; molecular weight ~381 g/mol .
  • Comparison: Unlike the target compound, metsulfuron’s sulfonylurea group enables herbicidal action via acetolactate synthase inhibition. The ester group here serves as a pro-drug, enhancing bioavailability, whereas the oxazolidinone in the target compound is critical for chiral induction .
(b) 8-O-Acetylshanzhiside Methyl Ester
  • Structure : Iridoid glycoside with acetyl and methyl ester groups.
  • Properties : Pharmacological research applications; molecular weight ~534 g/mol .
  • Comparison : The glycoside backbone and acetyl group distinguish it from the target compound. Both methyl esters improve solubility, but 8-O-acetylshanzhiside is used in neuroprotective studies, contrasting with the target’s synthetic applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester ~265 (estimated) Oxazolidinone, methyl ester Chiral synthesis, intermediates
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic acid methyl ester 277.36 t-Butyl, benzyl, methyl ester Asymmetric catalysis
Metsulfuron methyl ester ~381 Sulfonylurea, triazine, methyl ester Herbicide
8-O-Acetylshanzhiside methyl ester ~534 Iridoid glycoside, acetyl, methyl ester Neuropharmacology

Table 2: Solubility and Physical Properties

Compound Name Solubility Physical State Color
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester Organic solvents (e.g., acetone) Solid (estimated) Not reported
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic acid methyl ester Acetone, DCM, methanol Oil Light yellow
8-O-Acetylshanzhiside methyl ester DMSO, methanol Powder Not reported

Key Research Findings

  • Synthetic Utility: Oxazolidinone-based methyl esters like the target compound are preferred in asymmetric aldol reactions due to their predictable stereochemical outcomes .
  • Agrochemical vs. Pharmaceutical Roles : Methyl esters in agrochemicals (e.g., metsulfuron) prioritize hydrolytic stability for prolonged activity, while pharmaceutical analogs (e.g., 8-O-acetylshanzhiside) focus on bioavailability .
  • Steric Effects : Bulky substituents (e.g., t-butyl in CAS 145451-89-4) reduce reaction rates but enhance enantioselectivity in certain transformations compared to the target compound’s ethyl group .

Biologische Aktivität

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester, with the CAS number 572923-13-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.26 g/mol
  • Structural Features : The compound contains an oxazolidinone ring, which is known for its role in various biological activities.

Antimicrobial Properties

Research indicates that compounds containing oxazolidinone structures exhibit significant antimicrobial activity. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them effective against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Studies have suggested that (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester may possess anti-inflammatory properties. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in macrophages
CytotoxicitySelectively toxic to cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester against a panel of bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, indicating strong potential as an antibiotic agent.

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism was elucidated using a mouse model of acute inflammation. Treatment with the compound significantly reduced edema and inflammatory cell infiltration compared to control groups. The study highlighted the downregulation of TNF-alpha and IL-6 as key mechanisms behind its anti-inflammatory effects .

Q & A

Q. What are the standard synthetic routes for preparing (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester, and how do reaction conditions influence yield?

The synthesis typically involves esterification and oxazolidinone ring formation. A common approach is nucleophilic substitution or condensation reactions. For example:

  • Esterification : Reacting 4-hydroxybenzoic acid derivatives with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux, as seen in analogous ester syntheses (82% yield achieved with K₂CO₃ in DMF at 70°C for 14 hours) .
  • Oxazolidinone Formation : Introducing the 4-ethyl-2-oxooxazolidin-3-yl group via cyclization of a β-amino alcohol precursor with a carbonylating agent (e.g., triphosgene). Optical purity is maintained using chiral auxiliaries or asymmetric catalysis to retain the (S)-configuration .

Q. Key Factors :

  • Temperature : Higher temperatures (e.g., 70°C) improve reaction rates but may degrade heat-sensitive intermediates.
  • Catalyst : Base catalysts (e.g., K₂CO₃) enhance nucleophilicity in esterification .
  • Solvent : Polar aprotic solvents (DMF, THF) favor oxazolidinone cyclization .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Primary Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 3.7–3.9 ppm (methyl ester), and δ 4.5–5.0 ppm (oxazolidinone ring protons) confirm substituents. Aromatic protons (δ 7.2–8.1 ppm) validate the benzoic acid backbone .
    • ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~165 ppm (oxazolidinone carbonyl) .
  • IR Spectroscopy : Strong bands at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (oxazolidinone C=O) .
  • Optical Rotation : Specific rotation ([α]D) confirms enantiopurity of the (S)-configuration, as seen in analogous oxazolidinones (e.g., [α]D = +73° in MeOH) .

Validation : Cross-referencing with computed spectra (e.g., PubChem data) ensures structural accuracy .

Q. How should researchers mitigate degradation during storage or experimental protocols?

  • Temperature Control : Store at –20°C to slow hydrolysis of the ester or oxazolidinone groups. Organic degradation rates increase with temperature, as noted in wastewater studies .
  • Desiccants : Use anhydrous Na₂SO₄ or molecular sieves to prevent moisture-induced hydrolysis .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of sensitive groups (e.g., ethyl side chains) .

Advanced Research Questions

Q. How does the (S)-stereochemistry influence the compound’s reactivity or biological activity?

The (S)-configuration affects:

  • Enzyme Binding : Chiral oxazolidinones often exhibit stereospecific interactions with biological targets (e.g., enzyme active sites) .
  • Synthetic Pathways : Asymmetric induction during oxazolidinone formation can dictate downstream reactivity. For example, (R)- vs. (S)-auxiliaries alter diastereoselectivity in subsequent reactions .
  • Stability : Stereochemistry may influence susceptibility to racemization under acidic/basic conditions.

Case Study : Analogous (S)-configured oxazolidinones showed 10-fold higher antibacterial activity than (R)-isomers due to optimized target binding .

Q. What experimental design limitations could lead to contradictory data in pharmacological or synthetic studies?

  • Sample Degradation : Prolonged reaction times (>12 hours) or inadequate cooling may degrade labile groups (e.g., ester hydrolysis), altering results .
  • Impurity Profiles : Residual solvents (DMF, THF) or byproducts (e.g., from incomplete cyclization) can skew biological assays. LC-MS or HPLC purity checks (>97%) are essential .
  • Stereochemical Drift : Racemization during synthesis or storage invalidates enantiomer-specific data. Regular optical rotation measurements are critical .

Q. What strategies optimize this compound’s use as a building block in drug discovery?

  • Derivatization :
    • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for coupling with amines (e.g., amide bond formation) .
    • Oxazolidinone Functionalization : Introduce substituents at the 4-ethyl group to modulate lipophilicity or hydrogen-bonding capacity .
  • Biological Screening : Test derivatives for enzyme inhibition (e.g., cyclooxygenase, proteases) using assays like fluorescence polarization or SPR .

Example : Analogous benzoic acid esters showed anti-inflammatory activity in COX-2 inhibition models (IC₅₀ = 0.8 µM) .

Q. How can researchers address challenges in quantifying this compound in complex matrices (e.g., biological samples)?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and fragments. For example, m/z 292.12 (C₁₄H₁₇NO₄⁺) .
  • Sample Prep : Solid-phase extraction (SPE) removes interfering biomolecules. Recovery rates >85% are achievable with C18 cartridges .

Q. What in vivo or in vitro models are suitable for studying its pharmacokinetics or toxicity?

  • In Vitro :
    • Hepatic Metabolism : Use human liver microsomes to assess CYP450-mediated oxidation .
    • Permeability : Caco-2 cell monolayers predict intestinal absorption .
  • In Vivo :
    • Rodent Models : Oral bioavailability and half-life (t₁/₂) in Sprague-Dawley rats (dose: 10 mg/kg) .
    • Toxicology : Acute toxicity testing in zebrafish embryos (LC₅₀ determination) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.